molecular formula C8H16 B1584997 2,5-Dimethyl-1-hexene CAS No. 6975-92-4

2,5-Dimethyl-1-hexene

Cat. No. B1584997
CAS RN: 6975-92-4
M. Wt: 112.21 g/mol
InChI Key: ISZWTVCVSJVEOL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-hexene is a chemical compound with the CAS Number: 6975-92-4. It has a molecular weight of 112.22 . The IUPAC name for this compound is 2,5-dimethyl-1-hexene .


Synthesis Analysis

The synthesis of 2,5-dimethyl-1-hexene can be achieved through the dimerization of isobutene under mild pressure conditions . A study has shown that the co-feeding of hydrogen sulfide (H2S) significantly influences the synthesis of 2,5-dimethyl-1-hexene .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethyl-1-hexene is C8H16 . The IUPAC Standard InChI is InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3 .

Scientific Research Applications

Chemical Reactions and Catalysis

  • Diels-Alder Reaction : A study on the Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene investigated the pressure and temperature effects on the reaction rate, providing insights into the activation volume and the process of nitrogen molecule loss by the intermediate just after its formation (Kiselev et al., 1999).

Fuels and Energy Sources

  • Renewable Fuels Production : Research into the conversion of 1-hexene to jet and diesel fuels highlighted a highly efficient and selective process, suggesting potential applications in the synthesis of full-performance hydrocarbon fuels from bio-ethanol (Harvey & Meylemans, 2014).

Polymer Science

  • Polymerization Studies : The polymerization and copolymerization of dimethyl 1-hexene-2,5-dicarboxylate, an acrylic ester with a bulky α-substituent, were studied, revealing insights into the slow propagation and reactivity in copolymerization compared to methyl methacrylate (Otsu et al., 1991).

Zeolite Catalysts

  • Isomerization on Zeolite Catalysts : The isomerization of 1-hexene on H-ZSM-5 zeolite was explored, providing insights into the product formation through various processes like cis-trans isomerization and skeletal rearrangement, and the impact of the zeolite's pore structure (Abbot et al., 1985).

Renewable Feedstock Optimization

  • Dimerization for Fuel Production : The study on the dimerization of renewable feedstock 2-ethyl-1-hexene to a complex mixture of hydrocarbons demonstrates the potential of using such processes for renewable jet and diesel fuels (Harvey & Quintana, 2010).

Chemical Synthesis and Ring Opening

  • Laccase-Catalyzed Ring Opening : The laccase-catalyzed ring opening of 2,5-dimethylfuran using air as an oxidant was studied, yielding stereoselective 3-hexene-2,5-diones, which is relevant for understanding the catalytic processes involving air as an oxidant (Asta et al., 2011).

Safety And Hazards

2,5-Dimethyl-1-hexene is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2,5-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZWTVCVSJVEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220046
Record name 2,5-Dimethyl-1-hexene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-hexene

CAS RN

6975-92-4
Record name 2,5-Dimethyl-1-hexene
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Record name 2,5-Dimethyl-1-hexene
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Record name 2,5-Dimethyl-1-hexene
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Record name 2,5-Dimethyl-1-hexene
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Record name 1-Hexene, 2,5-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
R Watanabe, R Tanikawa, A Kurosaki, K Oshima… - RSC …, 2023 - pubs.rsc.org
This study investigates the effect of hydrogen sulfide (H2S) co-feeding on the synthesis of 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane (2,5-DMHs), useful …
Number of citations: 7 pubs.rsc.org
TA Zona - 1996 - search.proquest.com
We have examined the photooxidation of a series of 3, 3, 6, 6-tetrasubstituted diazacyclohexenes both in order to study the mechanism of decomposition of the azo cation radical and to …
Number of citations: 2 search.proquest.com
EM Morales-Valencia, VG Baldovino-Medrano… - Fuel, 2015 - Elsevier
The inhibition effect of olefins on the hydrodesulfurization (HDS) and hydrogenation of olefins (HYDO) of a model FCC naphtha over CoMo-S/γ-Al 2 O 3 catalysts was studied. …
Number of citations: 15 www.sciencedirect.com
FB GLASS - Korean J Chem. Eng, 1997 - cheric.org
The pore radius of the silica glass prepared from a borosilicate glass could be controlled by the content of alumina in the starting glass in the range from 1.9 nm (0 wt% alumina) to 1.9 …
Number of citations: 0 www.cheric.org
EM Morales-Valencia, VG Baldovino-Medrano… - 2015 - academia.edu
48 The inhibition effect of olefins on the hydrodesulfurization (HDS) and hydrogenation of olefins (HYDO) of 49 a model FCC naphtha over CoMo-S/c-Al2O3 catalysts was studied. …
Number of citations: 2 www.academia.edu
AG Stepanov, VN Romannikov, KI Zamaraev - Catalysis letters, 1992 - Springer
Dehydration of isobutyl alcohol selectively labelled with a 13 C nucleus in the CH 2 group (i-BuOH[1− 13 C]) has been studied on H-ZSM-5 zeolite within the temperature range 296–…
Number of citations: 48 link.springer.com
S Sudirman, NKT Dharmayani, E Yuanita… - AIP Conference …, 2020 - pubs.aip.org
Plastic waste is a global problem in every country, especially in Indonesia, where recycling industries are very few. Furthermore, aside from the expensive costs required, processed …
Number of citations: 2 pubs.aip.org
J Wolinsky, GW Clark… - The Journal of Organic …, 1976 - ACS Publications
The reaction of acyclic terminal vinyl bromides with potassium tert-butoxide afforded acetylenes, cyclopentenes, and lesser amounts of tert-butyl vinyl ethers. The reactive intermediate, …
Number of citations: 72 pubs.acs.org
PE Sues, KV Bukhryakov… - Helvetica Chimica Acta, 2017 - Wiley Online Library
We synthesized Mo( NC 6 F 5 )( CHCM e 2 Ph)( TPPO )( PP hMe 2 )Cl ( TPPO = 2,3,5,6‐tetraphenylphenoxide), Mo( NC 6 F 5 )( CHCM e 2 Ph)( TTBTO )( PP hMe 2 )Cl ( TTBTO = 2,6‐di(…
Number of citations: 4 onlinelibrary.wiley.com
WD Hinsberg III, PG Schultz… - Journal of the American …, 1982 - ACS Publications
The syntheses, direct spectroscopic observation, and kinetics of thermaldecomposition of the persistent 1, 1-diazenes, Ar-(2, 2, 6, 6-tetramethylpiperidyl) nitrene (4) and Ar-(2, 2, 5, 5-…
Number of citations: 59 pubs.acs.org

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